

Mal-PEG3-NH2: Application Notes and Protocols for Optimal Bioconjugation

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Compound of Interest

Compound Name: Mal-PEG3-NH2

Cat. No.: B8113947

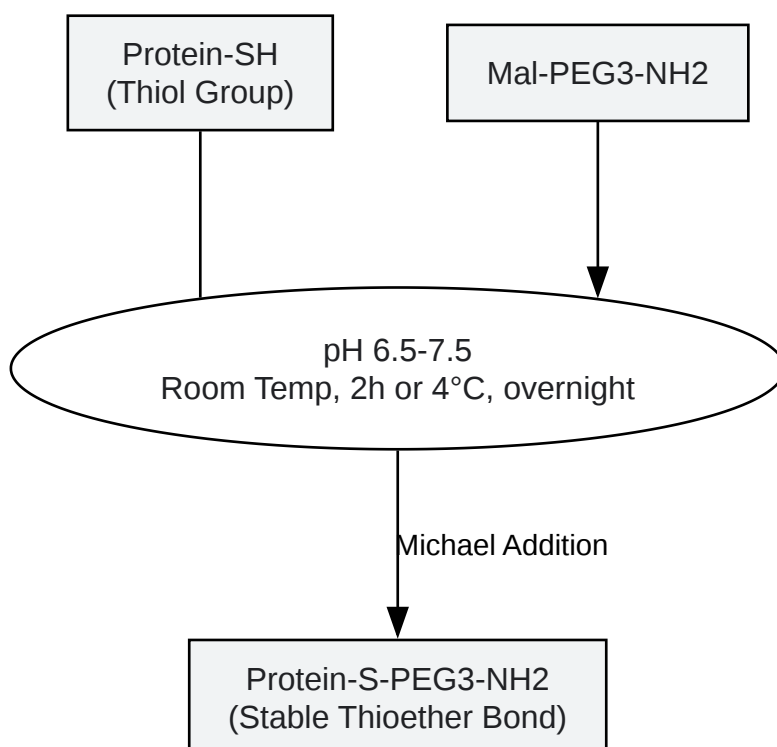
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Mal-PEG3-NH2** is a heterobifunctional crosslinker containing a maleimide group and a primary amine group, separated by a 3-unit polyethylene glycol (PEG) spacer.^{[1][2][3]} This reagent is widely used in bioconjugation for covalently linking molecules. The maleimide group exhibits high selectivity for thiol (sulfhydryl) groups, typically found in cysteine residues of proteins and peptides, forming a stable thioether bond.^{[4][5]} The amine group can be used for subsequent conjugation to molecules with carboxyl groups or activated esters. The PEG spacer enhances solubility and can reduce potential steric hindrance. This document provides detailed protocols and guidelines for achieving optimal bioconjugation using **Mal-PEG3-NH2**.

Reaction Mechanism and Workflow

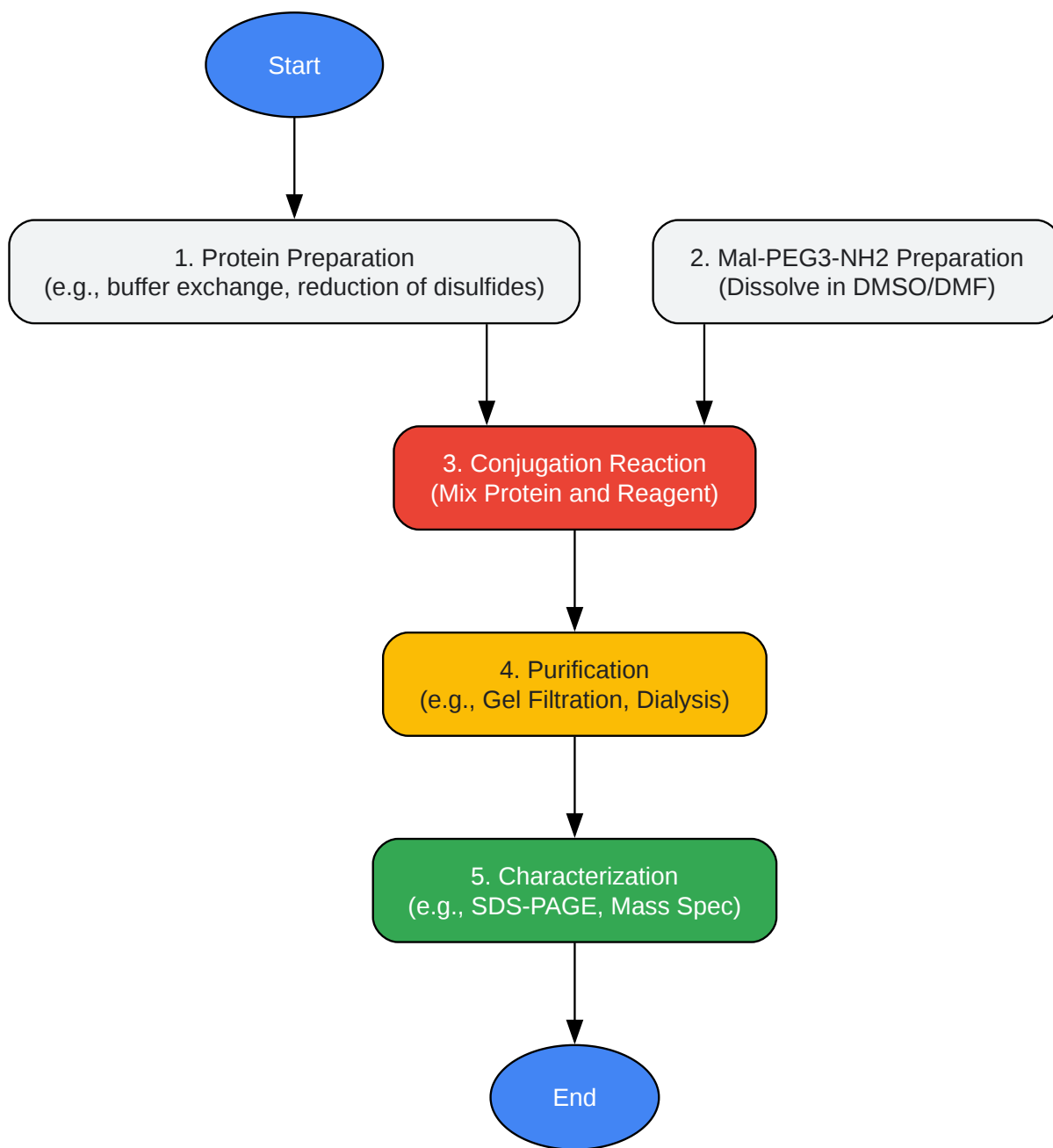
The bioconjugation process using **Mal-PEG3-NH2** involves the specific reaction between the maleimide group and a free thiol group on a biomolecule. This reaction, a Michael addition, is most efficient and selective under neutral to slightly acidic pH conditions.



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Figure 1: Reaction of Maleimide with a Thiol Group.

The general experimental workflow for a typical bioconjugation experiment is outlined below. This involves preparation of the biomolecule, the conjugation reaction, and subsequent purification of the final product.



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